Ilginatinib hydrochloride, also known as NS-018 hydrochloride, is a small molecule drug primarily classified as a Janus kinase 2 (JAK2) inhibitor. It is being investigated for its therapeutic potential in treating myeloproliferative neoplasms, particularly myelofibrosis, which is characterized by excessive proliferation of blood cells and associated complications such as anemia and splenomegaly. The compound is designed to target the JAK2 signaling pathway, which plays a crucial role in hematopoiesis and immune response regulation .
The synthesis of Ilginatinib hydrochloride involves several key steps that focus on constructing its complex molecular framework. The compound can be synthesized through a multi-step process that includes:
Technical details regarding the synthesis may include specific reaction conditions such as temperature, solvents used (e.g., ethanol), and catalysts if applicable .
The molecular structure of Ilginatinib hydrochloride can be described as follows:
The structural analysis can be further supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's purity and structural integrity.
Ilginatinib hydrochloride undergoes several chemical reactions that are critical for its synthesis and potential therapeutic activity:
Each reaction step must be optimized for yield and purity to ensure the effectiveness of the final product .
Ilginatinib hydrochloride acts primarily as an inhibitor of the JAK2 signaling pathway. The mechanism involves:
Data from clinical trials indicate that Ilginatinib effectively reduces spleen size and alleviates symptoms in patients with severe thrombocytopenia due to myelofibrosis .
Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal properties and stability profiles .
Ilginatinib hydrochloride is primarily being explored for its applications in treating:
Current clinical trials are assessing its efficacy compared to existing therapies, focusing on patient outcomes such as symptom relief and hematologic improvements .
Myeloproliferative neoplasms (MPNs), including primary myelofibrosis (PMF), polycythemia vera (PV), and essential thrombocythemia (ET), are characterized by dysregulated JAK-STAT signaling. The JAK2V617F mutation occurs in >95% of PV and 50–60% of PMF/ET cases, driving constitutive kinase activation and promoting cell proliferation, survival, and cytokine release [6]. JAK2 inhibitors disrupt this pathogenic signaling, alleviating symptoms like splenomegaly and systemic inflammation. First-generation inhibitors (e.g., ruxolitinib) target JAK1/JAK2, offering clinical benefits but causing dose-limiting anemia and thrombocytopenia due to JAK1 inhibition [6]. This underscores the need for selective JAK2 inhibitors to minimize off-target effects while maintaining efficacy.
Table 1: Selectivity Profile of JAK2 Inhibitors in MPN Therapy
Inhibitor | JAK2 IC₅₀ (nM) | Selectivity Ratio (vs. JAK1) | Key Off-Target Effects |
---|---|---|---|
Ilginatinib | 0.72 | 46-fold | Src-family kinases |
Ruxolitinib | 2.8–5.0 | 1.3–3.3-fold | JAK1 |
Fedratinib | 3.0 | 10-fold | FLT3, RET |
Momelotinib | 23–70 | 1.2–1.8-fold | ACVR1 |
Data compiled from [1] [3] [6].
Ilginatinib hydrochloride (NS-018 hydrochloride; CAS#1239358-85-0) is an orally bioavailable, ATP-competitive small molecule inhibitor discovered by Nippon Shinyaku. It belongs to the aminopyrazine class of organic compounds, featuring a chiral center with (S)-stereochemistry critical for target engagement [1] [9]. Key milestones include:
Chemically, ilginatinib hydrochloride is designated as 6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine hydrochloride (molecular weight: 425.90 g/mol). Its structure features a fluorophenyl-ethylamine moiety linked to a pyridine-pyrazine core, enabling high-affinity binding to JAK2's ATP pocket [1] [9]. The hydrochloride salt enhances aqueous solubility (>2 mg/mL in water) and bioavailability [3] [7].
Table 2: Key Developmental Milestones for Ilginatinib Hydrochloride
Year | Event | Significance |
---|---|---|
2011 | Prepublication efficacy data | IC₅₀ of 0.72 nM against JAK2; >30-fold selectivity over JAK1/JAK3 |
2014 | Phase I trial initiation (NCT01423851) | Dose-escalation study in myelofibrosis; established safety profile |
2021 | Phase II trial initiation (NCT04854096) | Evaluated efficacy in post-PV/ET myelofibrosis |
2023 | Orphan Drug Designation (EU) | Recognized therapeutic potential for myelofibrosis |
2024 | Phase II discontinuation | Business decision unrelated to safety/efficacy |
Data sourced from [1] [8] [10].
Ilginatinib’s therapeutic significance lies in its dual targeting of JAK2 and Src-family kinases (SFKs) with exceptional selectivity:
In preclinical models, this dual mechanism conferred advantages:
Table 3: Preclinical Efficacy of Ilginatinib in MPN Models
Model System | Dosage Regimen | Key Outcomes | Mechanistic Insight |
---|---|---|---|
Ba/F3-JAK2V617F cells | 11–120 nM (in vitro) | 95% inhibition of proliferation | Selective cytotoxicity to JAK2-mutant cells |
JAK2V617F transgenic mice | 25–50 mg/kg/day, oral, 4 weeks | 50% reduction in spleen weight; 70% survival at 100 days | Reduced pSTAT3/5; extramedullary hematopoiesis suppression |
MDS patient BMMNCs | 0.5–1 μM (in vitro) | 60–80% suppression of CFU-GM colonies | Selective inhibition of JAK2V617F clones |
SET-2 cell xenografts | 100 mg/kg/day, oral, 21 days | 90% tumor growth inhibition | Blockade of JAK2/Src-STAT3 axis |
Data derived from [1] [3] [4].
The orphan drug designations (US and EU) for ilginatinib in myelofibrosis reflect its potential to address unmet needs in ruxolitinib-resistant patients or those with cytopenias [8] [10]. Despite clinical discontinuation, its pharmacologic blueprint informs next-generation inhibitors aiming to optimize JAK2/SFK selectivity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7